molecular formula C13H9NO5S B3389312 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid CAS No. 926192-73-6

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid

Cat. No.: B3389312
CAS No.: 926192-73-6
M. Wt: 291.28 g/mol
InChI Key: HVMRZQRPAGGWIV-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxole-5-amido)thiophene-2-carboxylic acid (CAS: 926192-73-6) is a thiophene-2-carboxylic acid derivative featuring a benzodioxole moiety linked via an amide group at the 3-position of the thiophene ring.

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5S/c15-12(14-8-3-4-20-11(8)13(16)17)7-1-2-9-10(5-7)19-6-18-9/h1-5H,6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRZQRPAGGWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃H)

Major Products

    Oxidation: Thiophene sulfoxides and sulfones

    Reduction: Thiophene-2-carbinol

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Lipophilicity Comparisons

Thiophene-2-carboxylic acid derivatives are studied extensively for their bioactivity, with substituents critically influencing lipophilicity and pharmacological effects. Below is a comparison of key analogs:

Table 1: Lipophilicity and Antiproliferative Activity of Selected Thiophene Derivatives
Compound Substituent clogP logk LD50 (μM, A431 cells) Source
Target Compound 2H-1,3-Benzodioxole-5-amido N/A N/A N/A
T1 (Hollósy et al.) 3-Triazolo 1.82 0.95 32.5
T3 (Hollósy et al.) 4-Methoxyphenyl 2.15 1.12 28.7
T5 (Hollósy et al.) 4-Bromophenyl 3.04 1.65 18.9
Compound 16 (Acta Pharm) 4-Chlorophenyl, pyrrolopyrimidine 3.72 N/A 1.2 (vs. doxorubicin=2.1)
Compound 19b (Acta Pharm) 4-Chlorophenyl, triazolopyrimidine 4.15 N/A 0.9 (vs. doxorubicin=2.1)

Key Observations :

  • The benzodioxole group in the target compound is moderately lipophilic, likely between T3 (clogP=2.15) and T5 (clogP=3.04) due to its oxygen-rich bicyclic structure .
  • Antiproliferative Activity : Thiophene derivatives with higher clogP (e.g., T5, Compound 19b) show stronger antiproliferative effects, suggesting lipophilicity correlates with improved activity. The benzodioxole group may similarly enhance activity by promoting target binding or cellular uptake .

Substituent Effects on Pharmacological Activity

  • Electron-Rich vs. In contrast, halogenated phenyl groups (T5, Compound 16) enhance reactivity via electron-withdrawing effects . The benzodioxole group’s fused oxygen atoms may mimic bioisosteres of catechol or other pharmacophores, improving target affinity .
  • Heterocyclic Additions: Derivatives with fused heterocycles (e.g., triazolopyrimidine in Compound 19b) exhibit superior anticancer activity due to multi-target inhibition.

Antibacterial Activity Considerations

While the target compound’s antibacterial properties are unreported, analogs in highlight substituent-dependent effects:

  • Sulfonamide and triazole moieties (e.g., Compound 4b) show broad-spectrum activity against Gram-positive and Gram-negative bacteria. The benzodioxole group, with its oxygen atoms, may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase .

Biological Activity

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The compound has the molecular formula C13H9NO5SC_{13}H_9NO_5S and features a thiophene ring substituted with both a carboxylic acid group and an amide group derived from 1,3-benzodioxole. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through reactions such as the Gewald reaction.
  • Introduction of the Carboxylic Acid Group : This is generally done via oxidation reactions.
  • Amidation : The final step involves reacting thiophene-2-carboxylic acid with 1,3-benzodioxole-5-amine using coupling agents like EDCI and DMAP.

Antimicrobial Properties

Research indicates that derivatives of 1,3-benzodioxole exhibit significant antimicrobial activity. The presence of the benzodioxole moiety in this compound may enhance its effectiveness against various pathogens, including bacteria and fungi .

Anticancer Activity

Studies have shown that compounds containing the benzodioxole structure can inhibit tumor growth by inducing apoptosis and inhibiting specific enzymes involved in cancer progression. For instance, the compound has been evaluated for its efficacy against leukemia and other tumors, demonstrating promising results in preclinical models .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects such as:

  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.
  • Enzyme Inhibition : It can inhibit enzymes that are crucial for tumor growth.

Study on Antitumor Effects

A study focusing on the anticancer effects of 1,3-benzodioxole derivatives found that these compounds could significantly reduce tumor cell viability in vitro. Specifically, they demonstrated enhanced anti-proliferative properties by targeting the thioredoxin system and inducing oxidative stress .

Evaluation of Antimicrobial Activity

In another research effort, derivatives similar to this compound were tested against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for development into therapeutic agents for infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Thiophene-2-carboxylic acid Lacks benzodioxole amide groupDifferent chemical properties
1,3-Benzodioxole-5-carboxylic acid Lacks thiophene ringDistinct reactivity
3-(2H-1,3-benzodioxole-5-amido)thiophene Unique combination enhancing biological activityPotentially superior anticancer properties

Q & A

Q. What are the standard synthetic routes for 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid?

The compound can be synthesized via amide coupling between 2H-1,3-benzodioxole-5-amine and thiophene-2-carboxylic acid derivatives. A common approach involves activating the carboxylic acid group (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester, followed by reaction with the benzodioxole amine under reflux in aprotic solvents like DMF or THF. Purification typically employs recrystallization from dioxane or ethanol .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from ethanol/dioxane mixtures yields suitable crystals. Refinement using SHELXL (part of the SHELX suite) enables precise determination of bond lengths, angles, and intermolecular interactions. Complementary characterization includes 1H^1 \text{H}/13C^{13} \text{C} NMR to verify functional groups and FT-IR for amide (C=O, N-H) and carboxylic acid (O-H) stretching .

Q. What are the key stability considerations during storage and handling?

The thiophene ring is susceptible to oxidation, particularly under exposure to strong oxidizing agents (e.g., peroxides). Storage in inert atmospheres (argon or nitrogen) at 4°C is recommended. Degradation can be monitored via HPLC with UV detection (λ = 254 nm) or 1H^1 \text{H} NMR to track disappearance of characteristic peaks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking against target proteins (e.g., beta-lactamases or dihydroorotate dehydrogenase) using AutoDock Vina or Schrödinger Suite can estimate binding affinities. For example, thiophene-carboxylic acid derivatives with sulfamoyl groups show high binding energies (e.g., −10.18 kcal/mol for similar compounds) due to interactions with catalytic residues. MD simulations (AMBER/CHARMM) further assess stability of ligand-protein complexes .

Q. What strategies optimize regioselectivity in functionalizing the thiophene ring?

Electrophilic substitution favors the 5-position of thiophene due to electron-donating effects of the amide group. Iodolactonization of alkynyl-substituted analogs (e.g., 3-alkynylthiophene-2-carboxylic acids) achieves regioselective cyclization via 6-endo-dig pathways, yielding fused heterocycles. Solvent polarity (acetic acid vs. DCM) and temperature (reflux vs. RT) critically influence yields .

Q. How do structural modifications impact antibacterial or anticancer activity?

Substituents on the benzodioxole or thiophene rings alter steric and electronic profiles. For example:

Substituent PositionBiological Activity (IC50_{50}, μM)Key Findings
4-Chlorophenyl (thiophene)1.2 (Anticancer)Enhanced π-stacking with DNA
Sulfamoyl (benzodioxole)0.8 (Beta-lactamase inhibition)Hydrogen bonding with Ser130

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or purity issues. Orthogonal validation methods are critical:

  • Microbroth dilution (CLSI guidelines) for MIC values.
  • Cytotoxicity assays (MTT) with standardized cell lines (e.g., HeLa, MCF-7).
  • HPLC-MS to confirm compound integrity pre- and post-assay .

Q. What advanced techniques characterize intermolecular interactions in crystallography?

Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H-bonding vs. van der Waals). For this compound, expect dominant O-H···O (carboxylic acid dimer) and N-H···O (amide) interactions. Thermal ellipsoid plots (ORTEP) from SHELXL highlight dynamic disorder in the benzodioxole ring .

Methodological Recommendations

  • Synthesis Optimization : Use sodium ethoxide in ethanol for cyclization steps to minimize side reactions .
  • Purification : Gradient column chromatography (SiO2_2, hexane:EtOAc) resolves polar byproducts.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
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3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid

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